molecular formula C9H14N4O2 B2375631 Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate CAS No. 1781214-08-1

Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2375631
CAS No.: 1781214-08-1
M. Wt: 210.237
InChI Key: FEMYXTBMQSEOKH-UHFFFAOYSA-N
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Description

Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that features a triazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate can be synthesized through a multi-step process. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, altering their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate is unique due to the combination of the triazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-15-9(14)8-11-7(12-13-8)6-2-4-10-5-3-6/h6,10H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMYXTBMQSEOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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